molecular formula C14H24O B2781257 (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol CAS No. 895903-92-1

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol

Cat. No.: B2781257
CAS No.: 895903-92-1
M. Wt: 208.345
InChI Key: JHBZZLGWQDSNEM-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentene ring with three methyl groups and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the cyclopentene ring.

    Formation of the butenol side chain: This involves the addition of a butenol group to the cyclopentene ring through a series of reactions such as aldol condensation and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Researchers can use the compound to study various reaction mechanisms and pathways.

Biology

    Biochemical studies: The compound may be used in biochemical studies to understand its interactions with biological molecules.

Medicine

    Drug development:

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-one: Similar structure but with a ketone group instead of an alcohol.

    (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

The uniqueness of (2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBZZLGWQDSNEM-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC1=C(CCC1(C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC1=C(CCC1(C)C)C)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.